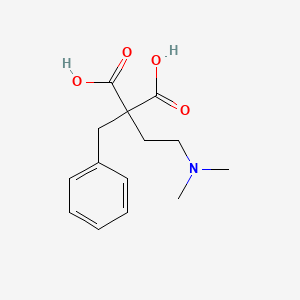

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

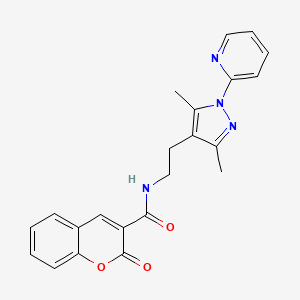

Descripción general

Descripción

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid, also known as Butanoic acid, 4-(dimethylamino)-1-phenyl-, is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.3 .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the Mol File: 92501-97-8.mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid include a molecular weight of 265.3 . Other properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid and its derivatives are significant in the field of chemical synthesis and material science. For instance, selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been explored, leading to novel cationic diblock copolymers with applications in aqueous media micellization (Bütün, Armes, & Billingham, 2001). Additionally, the compound has been utilized in the synthesis of siloxy-benzocyclooctenes, which are examined for their spectroscopic and structural features (Fakhri & Yousefi, 2000).

Polymer Science

In the realm of polymer science, the oxyanion-initiated polymerization of 2-(dimethylamino)ethyl methacrylate has been studied, resulting in water-soluble benzyloxy end-capped homopolymers. These homopolymers exhibit properties like critical micelle concentration and surface tension reduction, highlighting their potential as polymeric surfactants in emulsion polymerization (Liu, Yu, & Ni, 2004).

Organic Chemistry and Catalysis

The stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with beta-dicarbony compounds has been explored, leading to the synthesis of various derivatives (Uenishi & Hamada, 2002). The study of the kinetics of oxidation of malonic acid and its substituted derivatives by ceric ions, in the presence of surfactants like N-tetradecyl-N,N-dimethylamine oxide, provides insights into redox processes and surfactant interactions (Rossi & Liveri, 2009).

Photophysics and Optoelectronics

In photophysics and optoelectronics, certain derivatives of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid have been identified as efficient crystallization-induced emissive materials. These materials exhibit enhanced emission in the solid state, suggesting applications in sensors and optoelectronics (Cariati et al., 2011).

Propiedades

IUPAC Name |

2-benzyl-2-[2-(dimethylamino)ethyl]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-15(2)9-8-14(12(16)17,13(18)19)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZSVYYLJIGCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)

![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2588289.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2588297.png)